molecular formula C13H14N4 B8538654 3-(4-Methylpiperazin-1-yl)benzene-1,2-dicarbonitrile CAS No. 918661-00-4

3-(4-Methylpiperazin-1-yl)benzene-1,2-dicarbonitrile

Cat. No. B8538654
M. Wt: 226.28 g/mol
InChI Key: ZJUTYBNAXABPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Methylpiperazin-1-yl)benzene-1,2-dicarbonitrile” is a chemical compound . Its empirical formula is C11H17N3 and its molecular weight is 191.27 .


Molecular Structure Analysis

The InChI code for “3-(4-Methylpiperazin-1-yl)benzene-1,2-dicarbonitrile” is 1S/C11H18N4.4ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9;;;;/h2-3,8H,4-7,12-13H2,1H3;4*1H . This code represents the molecular structure of the compound.

Safety And Hazards

The safety data sheet for a similar compound, “3-(4-Methylpiperazin-1-yl)benzoic acid”, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, using protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

properties

CAS RN

918661-00-4

Product Name

3-(4-Methylpiperazin-1-yl)benzene-1,2-dicarbonitrile

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C13H14N4/c1-16-5-7-17(8-6-16)13-4-2-3-11(9-14)12(13)10-15/h2-4H,5-8H2,1H3

InChI Key

ZJUTYBNAXABPQL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-nitrophthalonitrile (2.121 g, 12.3 mmol), freshly dried potassium carbonate (5.45 g, 39 mmol) and N-methylpiperazine (12 mL) were heated at reflux for 2 h. The reaction mixture was poured into water (200 mL) to precipitate the product, which was filtered off and washed with water to give 5 as a beige powder (1.59 g, 54%).
Quantity
2.121 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
54%

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